Lipophilicity (XLogP3) Comparison: Tetrahydropyranyl Ether vs. Hydroxyl and Methoxy Analogs
The tetrahydropyran-4-yl ether group in 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid confers significantly higher lipophilicity compared to the hydroxyl or methoxy substituents found in common analogs. This is quantified by the XLogP3 values: 1.8 for the target compound [1], compared to 1.42 for 4-hydroxybenzoic acid [2] and 1.58 for 4-methoxybenzoic acid [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 4-Hydroxybenzoic acid (XLogP3 = 1.42); 4-Methoxybenzoic acid (XLogP3 = 1.58) |
| Quantified Difference | ΔXLogP3 = +0.38 vs. 4-hydroxybenzoic acid; +0.22 vs. 4-methoxybenzoic acid |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm) |
Why This Matters
Increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets, potentially improving oral bioavailability or target engagement in drug discovery programs.
- [1] PubChem. 4-(Oxan-4-yloxy)benzoic acid. CID 24229519. XLogP3=1.8. Retrieved April 2026. View Source
- [2] PubChem. 4-Hydroxybenzoic acid. CID 135. XLogP3=1.42. Retrieved April 2026. View Source
- [3] PubChem. 4-Methoxybenzoic acid. CID 7478. XLogP3=1.58. Retrieved April 2026. View Source
